1,2-Cyclohexanedicarboximide

Description

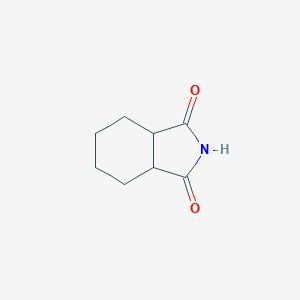

Structure

3D Structure

Properties

IUPAC Name |

3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h5-6H,1-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDMPODMCFGWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883674 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1444-94-6, 7506-66-3 | |

| Record name | Hexahydro-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1444-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001444946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Hexahydrophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclohexanedicarboximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Spectral Characterization of 1,2-Cyclohexanedicarboximide

Introduction

Molecular Structure and Stereoisomerism

The stereochemistry of 1,2-Cyclohexanedicarboximide is the primary determinant of its molecular symmetry, which profoundly influences its spectral characteristics, particularly in NMR. The cis isomer possesses a plane of symmetry that renders certain atoms chemically equivalent, whereas the trans isomer is asymmetric.

Caption: Chemical structures of cis- and trans-1,2-Cyclohexanedicarboximide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The analysis is predicated on predicting the chemical environment and connectivity of each nucleus.[1]

Guiding Principles: Causality in NMR

The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electronegative atoms, like the oxygen and nitrogen in the imide ring, withdraw electron density from adjacent protons and carbons, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield). The number of signals in a ¹³C NMR spectrum directly corresponds to the number of chemically unique carbon atoms, a number dictated by molecular symmetry.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will allow for clear differentiation between the aliphatic protons of the cyclohexane ring and the imide N-H proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Imide (N-H ) | 7.5 - 9.0 | Broad Singlet (br s) | 1H | The N-H proton is acidic and often exchanges, leading to a broad signal. Its position is highly dependent on solvent and concentration. |

| Methine (CH -C=O) | 2.5 - 3.0 | Multiplet (m) | 2H | These two protons are directly attached to the electron-withdrawing imide group, shifting them significantly downfield relative to other ring protons. |

| Cyclohexane (CH ₂) | 1.2 - 2.2 | Multiplet (m) | 8H | These eight protons on the four methylene groups of the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is particularly powerful for distinguishing between the cis and trans isomers due to their differing symmetry.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Signals (cis) | Expected Signals (trans) | Rationale |

| Carbonyl (C =O) | 175 - 185 | 1 | 2 | The two carbonyl carbons are deshielded. They are equivalent in the cis isomer due to symmetry but non-equivalent in the trans isomer. |

| Methine (C H-C=O) | 40 - 50 | 1 | 2 | The methine carbons are alpha to the carbonyl group. They are equivalent in the cis isomer but non-equivalent in the trans isomer. |

| Cyclohexane (C H₂) | 20 - 35 | 2 | 4 | The four methylene carbons of the ring will produce only two signals for the symmetric cis isomer but four distinct signals for the asymmetric trans isomer. |

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines a self-validating system for obtaining high-quality NMR data for a solid organic compound like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or ~20 mg for ¹³C NMR) into a clean, dry vial.[2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble, and the solvent signal should not obscure key analyte resonances.[3]

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2] This removes any particulate matter that could degrade spectral resolution.

-

-

Instrument Setup & Data Acquisition:

-

Wipe the outside of the NMR tube clean before inserting it into the spinner turbine. Use a depth gauge to ensure correct positioning.[2]

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step for achieving sharp, well-resolved peaks.

-

Acquire a standard ¹H spectrum using a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A significantly higher number of scans will be required due to the low natural abundance of ¹³C.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale. If using CDCl₃, the residual solvent peak is set to δ 7.26 ppm for ¹H or δ 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an ideal technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[5]

Guiding Principles: Causality in IR

The position of an absorption band in an IR spectrum is determined by the bond strength and the masses of the atoms involved. The imide group is particularly well-defined. Because the two carbonyl groups are coupled through the nitrogen atom, they exhibit two distinct C=O stretching vibrations: a symmetric stretch (both C=O bonds lengthen and shorten in phase) and an asymmetric stretch (one C=O bond lengthens while the other shortens). This two-band pattern is a hallmark of cyclic imides.[6]

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the imide and the aliphatic cyclohexane ring.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3200 - 3350 | Medium, Broad | Characteristic of the N-H bond in the imide group. Broadening may occur due to hydrogen bonding in the solid state.[6] |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong | Arises from the C-H bonds of the CH₂ and CH groups in the cyclohexane ring.[7] |

| C=O Asymmetric Stretch | 1750 - 1790 | Strong | A key diagnostic peak for a cyclic imide. This higher frequency band corresponds to the out-of-phase stretching of the two carbonyls.[8] |

| C=O Symmetric Stretch | 1680 - 1720 | Strong | The second key diagnostic peak for a cyclic imide, corresponding to the in-phase stretching of the carbonyls.[6][8] |

| C-H Bend (scissoring) | ~1450 | Medium | Characteristic bending vibration of the CH₂ groups in the cyclohexane ring.[7] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a modern, rapid, and reliable method for analyzing solid samples with minimal preparation.[9]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal.[10] This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[11]

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio. The measurement range should be 4000-400 cm⁻¹.

-

-

Post-Measurement:

-

Release the pressure, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[12] Electron Ionization (EI) is a common "hard" ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.[13][14]

Guiding Principles: Causality in MS Fragmentation

In EI-MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M•⁺).[15] This ion is energetically unstable and fragments into smaller, more stable ions. Fragmentation pathways are not random; they follow predictable chemical principles, often involving the cleavage of the weakest bonds or rearrangements that lead to stable neutral molecules or charged fragments. For cyclic systems like cyclohexane derivatives, a retro-Diels-Alder reaction is a characteristic and highly favorable fragmentation pathway.[16][17]

Predicted Mass Spectrum and Fragmentation

The mass spectrum will provide the molecular weight and a fragmentation fingerprint.

-

Molecular Ion (M•⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 153 , corresponding to the molecular formula [C₈H₁₁NO₂]•⁺.

-

Key Fragmentation Pathway: A primary fragmentation route is predicted to be a retro-Diels-Alder reaction of the cyclohexane ring. This involves the cleavage of two C-C bonds in the ring, resulting in the loss of a neutral ethene molecule (C₂H₄, 28 Da).

Caption: Predicted retro-Diels-Alder fragmentation pathway for the molecular ion of this compound.

| Predicted m/z | Proposed Fragment Ion | Formula | Rationale |

| 153 | [M]•⁺ (Molecular Ion) | [C₈H₁₁NO₂]•⁺ | The intact molecule minus one electron. |

| 125 | [M - C₂H₄]•⁺ | [C₆H₇NO₂]•⁺ | Loss of neutral ethene via a retro-Diels-Alder reaction. This is often a major fragment in cyclohexane systems.[17] |

| 97 | [C₅H₅NO]•⁺ | [C₅H₅NO]•⁺ | Further fragmentation of the m/z 125 ion by loss of CO. |

| 83 | [C₆H₁₁]⁺ | [C₆H₁₁]⁺ | Cleavage of the imide ring, leaving a cyclohexyl cation fragment. |

| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ | A common fragment from the breakdown of the cyclohexane ring. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a standard method for obtaining an EI mass spectrum.

-

Sample Introduction:

-

Dissolve a small amount (<1 mg) of the sample in a volatile solvent like methanol or dichloromethane.

-

Alternatively, for a sufficiently volatile and thermally stable compound, a direct insertion probe can be used to introduce the solid sample directly into the ion source.

-

-

Ionization:

-

The sample is introduced into the high-vacuum region of the mass spectrometer.

-

In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[13] This energy is standardized to allow for the comparison of spectra across different instruments and with library data.

-

-

Mass Analysis and Detection:

-

The resulting positive ions (molecular ion and fragments) are accelerated out of the ion source by an electric potential.

-

The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

The separated ions strike a detector (e.g., an electron multiplier), which generates a signal proportional to the number of ions.

-

-

Data Representation:

-

The data is presented as a mass spectrum: a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.

-

Integrated Analytical Workflow

No single technique provides a complete structural picture. True confidence in characterization comes from the synergistic integration of all three analytical methods. The workflow below illustrates how NMR, IR, and MS data are collectively used to achieve unambiguous structural elucidation.

Caption: Integrated workflow for the structural confirmation of this compound.

Conclusion

The comprehensive spectral analysis of this compound relies on a predictive framework grounded in the fundamental principles of NMR, IR, and MS. The key identifying features are:

-

NMR: The ability to distinguish cis and trans isomers based on the number of unique signals in the ¹³C spectrum, and the characteristic downfield shifts of the methine protons in the ¹H spectrum.

-

IR: The definitive presence of a cyclic imide functional group, confirmed by a pair of strong carbonyl absorption bands between 1680-1790 cm⁻¹ and an N-H stretch around 3200-3350 cm⁻¹.

-

MS: The confirmation of the molecular weight via the molecular ion peak at m/z 153, and a characteristic fragmentation pattern likely dominated by a retro-Diels-Alder loss of ethene (m/z 125).

This guide provides the necessary technical details and validated protocols for researchers to confidently acquire, interpret, and verify the spectral data for this compound, ensuring its correct identification and use in further scientific applications.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. youtube.com [youtube.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Infrared and Raman Group Frequencies of Cyclic Imides [opg.optica.org]

- 9. agilent.com [agilent.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. acdlabs.com [acdlabs.com]

- 15. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. youtube.com [youtube.com]

A Technical Guide to the Medicinal Chemistry Applications of 1,2-Cyclohexanedicarboximide

Abstract

The 1,2-cyclohexanedicarboximide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, derivatization, and multifaceted applications of this chemical entity. We will delve into its role in the development of novel anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the this compound core in their therapeutic design strategies.

Table of Contents

-

Introduction: The Rise of a Versatile Scaffold

-

Synthetic Strategies and Derivatization

-

Core Synthesis of this compound

-

Key Derivatization Pathways

-

-

Applications in Oncology

-

Mechanism of Action: Induction of Apoptosis

-

Case Study: Novel Anticancer Agents

-

-

Anti-inflammatory Potential

-

Mechanism of Action in Inflammation

-

Structure-Activity Relationship (SAR) Studies

-

-

Antimicrobial and Anticonvulsant Activities

-

Broad-Spectrum Antimicrobial Agents

-

Novel Anticonvulsant Therapies

-

-

Experimental Protocols

-

General Synthesis of N-substituted this compound Derivatives

-

In Vitro Anticancer Activity Assay (MTT Assay)

-

-

References

Introduction: The Rise of a Versatile Scaffold

The quest for novel chemical scaffolds that can serve as a foundation for the development of new therapeutic agents is a cornerstone of modern medicinal chemistry. The this compound moiety has garnered significant attention due to its rigid, bicyclic structure, which provides a well-defined three-dimensional orientation for appended functional groups. This conformational rigidity allows for precise interactions with biological targets, often leading to enhanced potency and selectivity. Furthermore, the imide functional group can participate in hydrogen bonding, a critical interaction for molecular recognition at the active sites of enzymes and receptors. The synthetic accessibility and the ease of derivatization of the this compound core have further fueled its exploration across various therapeutic areas.[1]

Synthetic Strategies and Derivatization

Core Synthesis of this compound

The foundational this compound structure is typically synthesized from cis-1,2-cyclohexanedicarboxylic acid or its anhydride.[2] The reaction involves the cyclization with ammonia or a primary amine under controlled heating conditions.[2] This reaction can be carried out in a polar solvent like aqueous ethanol or under solvent-free thermal conditions.[2] The choice of the starting amine is a critical determinant of the final compound's properties and biological activity.

Key Derivatization Pathways

The true strength of the this compound scaffold lies in its amenability to derivatization. The nitrogen atom of the imide ring serves as a primary point for modification, allowing for the introduction of a wide variety of substituents. These modifications can modulate the compound's lipophilicity, electronic properties, and steric bulk, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.

Caption: General synthesis and derivatization of this compound.

Applications in Oncology

The this compound scaffold has shown significant promise in the development of novel anticancer agents.

Mechanism of Action: Induction of Apoptosis

Derivatives of this compound have been shown to induce apoptosis in cancer cells. For example, novel 1,1-disubstituted cyclohexane-1-carboxamides have been designed and synthesized as apoptotic inducers.[3] Certain compounds from this class have been shown to induce caspases-3, -8, and -9 activities and cause G2/M growth arrest in A549 lung carcinoma cells.[3] Furthermore, they have been observed to increase the expression levels of the tumor suppressor protein p53 and the apoptosis regulator Bax.[3]

Case Study: Novel Anticancer Agents

A study on novel 1,1-disubstituted cyclohexane-1-carboxamides revealed that some compounds have a strong to moderate cytotoxic effect against various cancer cell lines, including MCF-7, HepG2, A549, and HTC-116.[3] Two compounds, in particular, demonstrated low IC50 values of 3.03 and 5.21 μM against the A549 cell line, comparable to the positive control doxorubicin (IC50 of 3.01 μM).[3] These compounds also showed higher selectivity against the normal human breast cell line MCF-10.[3]

| Cell Line | Compound 6a IC50 (µM) | Compound 8a IC50 (µM) | Doxorubicin IC50 (µM) |

| A549 (Lung) | 3.03 | 5.21 | 3.01 |

Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. The this compound scaffold has been explored for its potential to modulate inflammatory responses.

Mechanism of Action in Inflammation

The anti-inflammatory effects of cyclic imide derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[4] Specifically, some derivatives have been identified as potent and highly selective COX-2 inhibitors.[4] The mechanism of action involves the insertion of substituents, such as methoxy groups, deep into the secondary pocket of the COX-2 active site, leading to hydrogen bonding interactions with key residues like His90, Arg513, and Tyr355.[4]

Caption: Inhibition of the COX-2 inflammatory pathway.

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in optimizing the anti-inflammatory activity of cyclic imide derivatives. For instance, a study on substituted cyclic imides identified a compound with a high COX-2 selectivity index of 400, comparable to celecoxib.[4] This particular compound showed superior anti-inflammatory activity in a carrageenan-induced rat paw edema model compared to diclofenac.[4] Generally, non-carboxylic derivatives have been found to be more potent anti-inflammatory agents than their corresponding carboxylic acid counterparts.[5]

Antimicrobial and Anticonvulsant Activities

The therapeutic potential of the this compound scaffold extends beyond oncology and inflammation.

Broad-Spectrum Antimicrobial Agents

Derivatives of cyclohexane have demonstrated promising activity against a range of bacterial and fungal pathogens.[6][7] For example, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have been found to be more active than tetracycline against certain Gram-positive and Gram-negative bacterial strains, with MIC values ranging from 0.0005-0.032 μg/mL.[7] Some of these compounds also exhibit promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidum.[7]

Novel Anticonvulsant Therapies

The structural features of cyclohexane derivatives have prompted their investigation for anticonvulsant effects. A series of novel cyclohexanecarboxamide derivatives were synthesized and evaluated for their anticonvulsant effects using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[8] The most potent compounds demonstrated significant protection in these tests, with one derivative being more potent than the reference drugs phenobarbital and ethosuximide in the scPTZ test.[8] Mechanistic studies suggest that these compounds exert neuroprotective effects by modulating oxidative stress markers and activating the Nrf2/ARE pathway.[8]

Experimental Protocols

General Synthesis of N-substituted this compound Derivatives

-

Reactants:

-

cis-1,2-Cyclohexanedicarboxylic anhydride (1.0 eq)

-

Appropriate primary amine (1.0-1.2 eq)

-

Solvent (e.g., glacial acetic acid, toluene, or solvent-free)

-

-

Procedure:

-

Combine cis-1,2-cyclohexanedicarboxylic anhydride and the primary amine in the chosen solvent or neat.

-

Heat the reaction mixture to reflux for a period of 2-8 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-cold water to induce precipitation.

-

Wash the collected solid with water and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted this compound derivative.

-

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[9]

-

-

Assay Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

-

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of more potent and selective derivatives, the elucidation of their precise mechanisms of action, and their evaluation in preclinical and clinical studies. The versatility of this scaffold, coupled with its synthetic tractability, ensures its enduring importance in the field of medicinal chemistry. The insights and protocols provided in this guide aim to empower researchers to further unlock the therapeutic potential of this remarkable chemical entity.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. Part 1: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of 1,2-Cyclohexanedicarboximide in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 1,2-Cyclohexanedicarboximide (CAS No: 7506-66-3), a vital intermediate in the pharmaceutical and agrochemical industries.[1][2][3] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This document synthesizes theoretical principles with practical, field-proven experimental methodologies to equip researchers, chemists, and drug development professionals with the necessary knowledge to effectively work with this compound.

Introduction: The Importance of a Well-Defined Solubility Profile

This compound is a versatile chemical building block utilized in the synthesis of specialty polymers, pharmaceuticals, and plant growth regulators.[1][3][4] Its efficacy in these applications is directly linked to its handling and processing, which are governed by its physicochemical properties, most notably its solubility. A thorough understanding of its solubility profile enables:

-

Reaction Optimization: Selection of appropriate solvents to ensure homogeneity and favorable reaction kinetics.

-

Crystallization & Purification: Design of efficient crystallization processes for isolating the compound with high purity.

-

Formulation Development: Creation of stable and bioavailable formulations in drug delivery systems.[5][6]

-

Analytical Method Development: Choice of suitable mobile phases for chromatographic analysis.

This guide will first explore the theoretical underpinnings of solubility, connecting the molecular structure of this compound to its expected behavior. It will then detail rigorous experimental protocols for accurately determining its solubility, and finally, present a summarized profile based on available data and theoretical predictions.

Theoretical Framework for Predicting Solubility

Before embarking on experimental measurements, a theoretical assessment can provide a strong predictive foundation for solvent selection. This is grounded in the principle of "like dissolves like," where a solute's solubility is maximized in a solvent with similar intermolecular forces.[7]

Physicochemical Properties of this compound

The inherent properties of the this compound molecule are the primary determinants of its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [1][4] |

| Molecular Weight | 153.18 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | ~137 °C | [4] |

| Topological Polar Surface Area (TPSA) | 46.2 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

The molecule's structure, featuring a nonpolar cyclohexane ring fused to a polar dicarboximide group, results in a moderate overall polarity. The TPSA of 46.2 Ų and two hydrogen bond acceptors suggest its ability to interact with polar solvents, while the aliphatic ring allows for interactions with less polar media.[1] Its high melting point indicates strong crystal lattice energy, which a solvent must overcome for dissolution to occur.

The "Like Dissolves Like" Paradigm

This principle can be visualized by categorizing solvents and the solute based on their dominant intermolecular forces: nonpolar (van der Waals forces), polar aprotic (dipole-dipole interactions), and polar protic (hydrogen bonding).

Caption: Polarity matching predicts solubility.

Advanced Predictive Models

For more quantitative predictions, computational models such as Hansen Solubility Parameters (HSP) and COSMO-RS are invaluable.

-

Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding).[8][9] A solvent is likely to dissolve a solute if their HSP values are close. The "distance" (Ra) between the solute and solvent in the 3D Hansen space is calculated, and if this distance is less than the solute's interaction radius (R₀), dissolution is predicted.[9][10]

Caption: Solvents inside the sphere are predicted to be "good" solvents.

-

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles.[11][12] It calculates the chemical potential of a solute in a solvent without relying on experimental data, making it highly valuable for screening novel compounds or solvent systems.[11][13][14]

Experimental Determination of Solubility

While theoretical models are excellent for screening, experimental verification is essential for obtaining accurate, actionable data.

General Experimental Workflow

A systematic approach ensures reliable and reproducible results. The workflow involves initial qualitative tests followed by precise quantitative measurements for promising solvents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [myskinrecipes.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Recent Advances in the Pharmaceutical and Biomedical Applications of Cyclodextrin-Capped Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 10. paint.org [paint.org]

- 11. zenodo.org [zenodo.org]

- 12. researchgate.net [researchgate.net]

- 13. scm.com [scm.com]

- 14. ACP - Technical note: Estimating aqueous solubilities and activity coefficients of mono- and α,Ï-dicarboxylic acids using COSMOtherm [acp.copernicus.org]

Safe Handling of 1,2-Cyclohexanedicarboximide: A Technical Guide to Health and Safety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Foreword: A Proactive Stance on Chemical Safety

In the landscape of chemical research and pharmaceutical development, the introduction of novel or less-common intermediates is a constant. 1,2-Cyclohexanedicarboximide (CAS No. 7506-66-3) is one such compound, serving as a versatile building block in the synthesis of polymers, pharmaceuticals, and agrochemicals.[1][2] While extensive, substance-specific toxicological data may be limited, a robust safety protocol is not only achievable but imperative.[1] This guide is built on the principle of proactive risk mitigation. It synthesizes established chemical safety principles with the known properties of this compound and its structural analogs to provide a comprehensive framework for its safe handling. As scientists, our primary responsibility is to conduct our work in a manner that ensures our own safety and that of our colleagues. This document serves as a critical tool in upholding that commitment.

Section 1: Compound Identification and Physicochemical Profile

A foundational understanding of a chemical's properties is the first step in a thorough risk assessment. This compound is an organic compound whose physical state dictates its primary exposure risks.[1]

1.1 Chemical Identity and Properties

The compound is a white to off-white crystalline solid at room temperature.[1] Its solid nature means the primary physical hazard during handling is the generation of airborne dust particles. It is generally insoluble in water but may dissolve in common organic solvents like ethanol and acetone.[1]

| Property | Value | Source |

| CAS Number | 7506-66-3 | [1][3] |

| Molecular Formula | C₈H₁₁NO₂ | [1][3] |

| Molecular Weight | 153.18 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Odor | Odorless or faint characteristic odor | [1] |

| Solubility | Insoluble in water; Soluble in some organic solvents | [1] |

| Melting Point | 132°-136° C | [4] |

1.2 Synthesis and Impurities

This compound is typically synthesized via the cyclization of 1,2-cyclohexanedicarboxylic acid or its anhydride with ammonia.[1][4] This pathway is important for researchers to consider, as unreacted starting materials or byproducts could be present as impurities, potentially altering the hazard profile of the bulk material.

Section 2: Hazard Identification and Toxicological Profile

While specific, in-depth toxicological studies on this compound are limited, a precautionary approach must be taken based on its chemical class and data from structurally related compounds.[1] The primary hazards are associated with irritation upon contact with skin, eyes, or the respiratory tract.[1][5]

2.1 Summary of Potential Hazards

-

Eye Irritation: Direct contact of dust or crystals with the eyes is likely to cause irritation. Data for the related compound cyclohexanecarboxylic acid indicates it causes serious eye irritation.[5]

-

Skin Irritation: Prolonged dermal contact may lead to mild skin irritation.[1] Cyclohexanecarboxylic acid is a known skin irritant.[5]

-

Respiratory Tract Irritation: Inhalation of airborne dust is a primary concern and may cause mild irritation to the respiratory system.[1][5]

-

Oral Toxicity: Available data suggests low acute oral toxicity.[1] For cyclohexanecarboxylic acid, it is classified as Category 5 Acute Oral Toxicity, meaning it may be harmful if swallowed.[5]

2.2 Routes of Exposure

Understanding the pathways through which a chemical can enter the body is fundamental to preventing exposure. For a solid compound like this compound, the primary routes are direct contact and inhalation.

Caption: Primary routes of exposure for solid this compound.

2.3 Occupational Exposure Limits (OELs)

Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs) for this compound.[6][7] In the absence of a specific OEL, it is best practice to handle the compound in a manner that minimizes any potential for dust generation and exposure, adhering to the principle of "As Low As Reasonably Practicable" (ALARP).

Section 3: Exposure Controls and Personal Protection

A multi-layered approach, known as the Hierarchy of Controls, is the most effective strategy for mitigating chemical hazards. This methodology prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: The Hierarchy of Controls for mitigating workplace hazards.

3.1 Engineering Controls

The primary goal of engineering controls is to isolate the researcher from the hazard.

-

Chemical Fume Hood: All weighing, handling, and transferring of this compound powder should be performed inside a certified chemical fume hood.[8] This is the most crucial control measure as it captures dust at the source, preventing it from entering the breathing zone of the operator.

-

Ventilated Enclosures: For less hazardous operations, a ventilated balance enclosure can provide sufficient protection during weighing procedures.

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[8]

3.2 Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOPs and this guide.[9]

-

Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[10] Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[10][11]

3.3 Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[12]

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety goggles meeting ANSI Z87.1 standards.[12] | Protects eyes from airborne dust and potential splashes. |

| Hand Protection | Nitrile or neoprene gloves.[9] | Prevents direct skin contact. Gloves must be inspected before use and removed properly to avoid contamination.[10] |

| Skin/Body Protection | Lab coat (flame-resistant recommended).[12] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved N95 respirator may be required if dust generation is unavoidable or if working outside of a fume hood.[8][9] | Prevents inhalation of airborne particulates. Use must comply with the institution's respiratory protection program.[12] |

Section 4: Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is critical for preventing accidental exposures and maintaining chemical integrity.

4.1 Experimental Protocol: Weighing and Transferring the Solid Compound

-

Preparation: Don all required PPE (safety goggles, lab coat, gloves).

-

Work Area: Confirm the chemical fume hood is functioning correctly. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

-

Handling: Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or beaker.

-

Technique: Perform all transfers slowly and deliberately to minimize the creation of airborne dust. Avoid scooping actions that could aerosolize the powder.

-

Closure: Promptly and securely close the main stock container after use.

-

Cleanup: Decontaminate the spatula and any other equipment used. Dispose of the weigh boat and liner as solid chemical waste.

4.2 Storage Requirements

-

Container: Store in a tightly closed container to prevent contamination.[10]

-

Location: Keep in a dry, cool, and well-ventilated place.[10]

-

Incompatibilities: Store away from strong oxidizing agents.[8][13]

-

Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Section 5: Emergency Procedures

Immediate and appropriate action during an emergency can significantly reduce the severity of an injury. All personnel must be familiar with these procedures.[14]

5.1 First Aid Measures

Caption: First aid response workflow for this compound exposure.

-

Inhalation: Move the exposed person to fresh air at once.[11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]

-

Skin Contact: Promptly remove any contaminated clothing.[11] Wash the affected skin area thoroughly with soap and water.[5] Seek medical attention if irritation persists.[11]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to hold the eyelids open.[13][15] Seek immediate medical attention.

-

Ingestion: Rinse the mouth with water.[13] Do not induce vomiting.[10] Seek immediate medical attention.[11]

5.2 Spill Response

-

Small Spills: Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation. Place it into a sealed, labeled container for waste disposal.[10] Clean the spill area with a damp cloth.

-

Large Spills: Evacuate the area and contact your institution's environmental health and safety department immediately. Prevent personnel from entering the area.

Section 6: Waste Disposal

All chemical waste must be disposed of in accordance with institutional, local, and federal regulations.[16]

-

Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and durable container.[10]

-

Labeling: The container must be labeled as "Hazardous Waste" (or as per institutional guidelines) and list the chemical contents.

-

Disposal Route: Do not dispose of this chemical down the drain or in the regular trash.[10][16] The material should be disposed of through a licensed chemical waste contractor or your institution's hazardous waste program.[10]

Section 7: References

-

Guidechem. (n.d.). This compound 7506-66-3 wiki. Retrieved from --INVALID-LINK--

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties, Applications, and Synthesis of a Versatile Chemical Intermediate. Retrieved from --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Chemical Synthesis. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 1,2-Cyclohexanedicarboxamide. Retrieved from --INVALID-LINK--

-

Thermo Fisher Scientific. (2021). Safety Data Sheet - Cyclohexanecarboxylic acid. Retrieved from --INVALID-LINK--

-

CP Lab Safety. (n.d.). 1, 2-Cyclohexanedicarboximide, min 98%, 100 grams. Retrieved from --INVALID-LINK--

-

ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 1,2-CYCLOHEXANEDICARBOXYLIC ACID. Retrieved from --INVALID-LINK--

-

Fisher Scientific. (2021). Safety Data Sheet - cis-1,2-Cyclohexanedicarboxylic acid. Retrieved from --INVALID-LINK--

-

U.S. Consumer Product Safety Commission (CPSC). (2018). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for 1,2-Cyclohexanedicarboxylic acid, dinonyl ester”. Retrieved from --INVALID-LINK--

-

UMass Memorial Health. (n.d.). First Aid for Chemical Exposures. Retrieved from --INVALID-LINK--

-

Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from --INVALID-LINK--

-

PrepChem.com. (n.d.). Synthesis of Cyclohexane-1,2-dicarboximide. Retrieved from --INVALID-LINK--

-

Health and Safety Executive (HSE). (n.d.). Table 1: List of approved workplace exposure limits. Retrieved from --INVALID-LINK--

-

Fisher Scientific. (2021). Safety Data Sheet - cis-Cyclohexane-1,2-dicarboxylic anhydride. Retrieved from --INVALID-LINK--

-

UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from --INVALID-LINK--

-

Cheméo. (n.d.). Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3). Retrieved from --INVALID-LINK--

-

Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). Occupational Hygiene - Occupational Exposure Limits. Retrieved from --INVALID-LINK--

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from --INVALID-LINK--

-

Government of Alberta. (n.d.). Chemical Substances | Occupational Health and Safety Legislation. Retrieved from --INVALID-LINK--

-

Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). First Aid for Chemical Exposures. Retrieved from --INVALID-LINK--

-

Centers for Disease Control and Prevention (CDC). (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH. Retrieved from --INVALID-LINK--

-

Coast2Coast. (2024). First Aid for Chemical Inhalation Incidents. Retrieved from --INVALID-LINK--

-

MDPI. (2019). Synthesis and Gelling Abilities of Polyfunctional Cyclohexane-1,2-dicarboxylic Acid Bisamides: Influence of the Hydroxyl Groups. Retrieved from --INVALID-LINK--

-

BOCSCI Inc. (n.d.). CYCLOHEXANECARBOXAMIDINE Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide. Retrieved from --INVALID-LINK--

-

Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from --INVALID-LINK--

-

Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from --INVALID-LINK--

-

Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from --INVALID-LINK--

-

precisionFDA. (n.d.). 1,2-CYCLOHEXANEDICARBOXAMIDE. Retrieved from --INVALID-LINK--

-

Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from --INVALID-LINK--

-

National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved from --INVALID-LINK--

-

Clark County School District. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from --INVALID-LINK--

-

Defense Centers for Public Health. (n.d.). Chemical Agent Resistant Coating Waste Disposal Guidelines. Retrieved from --INVALID-LINK--

-

Dartmouth College. (n.d.). Biohazardous Waste Disposal Guide. Retrieved from --INVALID-LINK--

-

UConn Health. (n.d.). Waste Stream Disposal –Quick Sheet. Retrieved from --INVALID-LINK--

-

RIFM. (2021). RIFM fragrance ingredient safety assessment, 1,2-cyclopentanedione, 3,4,4-trimethyl-. Retrieved from --INVALID-LINK--

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. prepchem.com [prepchem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 7. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]

- 8. fishersci.com [fishersci.com]

- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 10. chemicalbook.com [chemicalbook.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 13. fishersci.com [fishersci.com]

- 14. cprcertificationnow.com [cprcertificationnow.com]

- 15. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 16. ccsd.net [ccsd.net]

Methodological & Application

Protocol for N-substitution of 1,2-Cyclohexanedicarboximide.

An Application Guide to the N-Substitution of 1,2-Cyclohexanedicarboximide

Introduction: The Versatility of a Core Scaffold

In the landscape of modern chemical synthesis, this compound serves as a crucial and versatile building block. Its N-substituted derivatives are prevalent structural motifs in a wide array of biologically active compounds and advanced materials.[1][2][3] The strategic introduction of substituents onto the imide nitrogen atom fundamentally alters the molecule's steric and electronic properties, enabling the fine-tuning of its function for specific applications in pharmaceutical development and materials science.

This guide, designed for researchers and drug development professionals, provides a detailed exploration of two robust and widely adopted protocols for the N-substitution of this compound: classical N-alkylation using alkyl halides and the Mitsunobu reaction. The document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the necessary validation checkpoints to ensure reliable and reproducible outcomes.

Part 1: Foundational Chemical Principles

The nitrogen atom in this compound, while part of an imide functional group, possesses sufficient nucleophilicity to participate in substitution reactions. Its reactivity is governed by the acidity of the N-H bond (pKa ≈ 8-10), making it amenable to deprotonation by a suitable base or direct participation as a nucleophile in specific reaction manifolds.

Two primary strategies are detailed herein:

-

Classical SN2 Alkylation: This is a direct and cost-effective method involving the deprotonation of the imide with a base to generate a potent nucleophile (the imidate anion), which then displaces a leaving group from an alkyl halide.

-

The Mitsunobu Reaction: This powerful and versatile reaction facilitates the N-alkylation using an alcohol under exceptionally mild conditions.[4] It proceeds through the in-situ activation of the alcohol by a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6]

Part 2: Visualizing the Synthetic Pathways

A clear understanding of the workflow and mechanism is paramount for successful execution and troubleshooting. The following diagrams illustrate the overall process and the intricate steps of the Mitsunobu reaction.

References

- 1. Microwave-assisted synthesis of N-substituted cyclic imides and their evaluation for anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-substituted cyclic imides: Significance and symbolism [wisdomlib.org]

- 3. nbinno.com [nbinno.com]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: The Role of the 1,2-Cyclohexanedicarboximide Moiety in Advanced Polymer Synthesis

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of the 1,2-cyclohexanedicarboximide structural unit in the synthesis of high-performance polymers. This document provides in-depth scientific insights, detailed experimental protocols, and an exploration of the structure-property relationships governed by this versatile alicyclic building block.

Introduction: Beyond the Imide - A Gateway to Advanced Alicyclic Polymers

While this compound itself is not typically employed as a direct monomer in polymerization reactions, its core chemical structure is a cornerstone in the synthesis of advanced alicyclic polymers, most notably polyimides. The true value of this moiety lies in its derivatives: 1,2,4,5-cyclohexanetetracarboxylic dianhydride (often referred to as hydrogenated pyromellitic dianhydride, H-PMDA) and the corresponding diamines. These monomers impart a unique combination of properties to the resulting polymers, including excellent thermal stability, enhanced optical transparency, and tailorable mechanical properties.

The incorporation of the saturated cyclohexane ring, in contrast to the planar aromatic rings found in traditional aromatic polyimides, disrupts charge-transfer complex formation, leading to colorless and transparent materials.[1][2][3][4] This makes them highly desirable for applications in optoelectronics and advanced display technologies.[1] Furthermore, the stereochemistry of the cyclohexane ring offers a powerful tool for fine-tuning polymer chain packing and, consequently, the macroscopic properties of the material.[1]

This guide will focus primarily on the synthesis of polyimides using 1,2-cyclohexanetetracarboxylic dianhydride, providing a foundational understanding of the polymerization process and detailed protocols for laboratory-scale synthesis.

The Cornerstone Application: Synthesis of Colorless Polyimides

The most significant application of the this compound motif is in the synthesis of colorless polyimides (CPIs). These polymers are typically prepared via a two-step polycondensation reaction involving a cycloaliphatic dianhydride, such as H-PMDA, and an aromatic or aliphatic diamine.[1][2]

The Two-Step Polycondensation Reaction

The synthesis proceeds through two distinct stages:

-

Poly(amic acid) Formation: The initial step involves the reaction of the dianhydride with a diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor.

-

Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical cyclodehydration.

The choice of diamine is critical in determining the final properties of the polyimide, such as its solubility, thermal stability, and mechanical strength.[5]

Visualizing the Polyimide Synthesis Workflow

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a polyimide derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride (a stereoisomer of H-PMDA) and an aromatic diamine.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride | >98% | Commercial Source | Store in a desiccator. |

| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | >99% | Commercial Source | Recrystallize from ethanol if necessary. |

| N-methyl-2-pyrrolidone (NMP) | Anhydrous | Commercial Source | Use freshly distilled or anhydrous grade. |

| Acetic Anhydride | Reagent Grade | Commercial Source | For chemical imidization. |

| Pyridine | Reagent Grade | Commercial Source | For chemical imidization. |

Protocol 1: Synthesis of Poly(amic acid)

-

Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2,2'-bis(trifluoromethyl)benzidine (TFMB).

-

Dissolution: Add anhydrous N-methyl-2-pyrrolidone (NMP) to the flask and stir under a nitrogen atmosphere until the diamine is completely dissolved.

-

Monomer Addition: Slowly add an equimolar amount of 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride to the stirred solution.

-

Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

-

Storage: The resulting viscous poly(amic acid) solution can be stored in a refrigerator under a nitrogen atmosphere before proceeding to the imidization step.

Protocol 2: Thermal Imidization

-

Film Casting: Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.

-

Solvent Removal: Place the cast film in a vacuum oven and heat at 80°C for 2 hours to slowly remove the solvent.

-

Curing: Gradually increase the temperature to 250-300°C and hold for 1-2 hours to effect the thermal cyclodehydration to the polyimide.

-

Cooling: Slowly cool the oven to room temperature.

-

Film Detachment: Carefully detach the resulting transparent polyimide film from the glass substrate.

Protocol 3: Chemical Imidization

-

Reagent Addition: To the poly(amic acid) solution from Protocol 1, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit) dropwise with stirring.

-

Reaction: Continue stirring at room temperature for 12-24 hours.

-

Precipitation: Precipitate the polyimide by pouring the reaction mixture into a non-solvent such as methanol.

-

Purification: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 100°C until a constant weight is achieved.

Structure-Property Relationships

The properties of polyimides derived from the this compound motif are highly dependent on the stereochemistry of the dianhydride and the structure of the diamine.

| Property | Influence of Cyclohexane Ring | Key References |

| Optical Transparency | The non-planar, saturated cyclohexane ring disrupts charge-transfer complex formation, leading to colorless and highly transparent films. | [1][2][4] |

| Thermal Stability | The rigid cyclohexane unit contributes to high glass transition temperatures (Tg). | [1][5] |

| Solubility | The introduction of the flexible cyclohexane ring can improve the solubility of the polyimide in organic solvents compared to fully aromatic polyimides. | [5] |

| Coefficient of Thermal Expansion (CTE) | The stereochemistry of the dianhydride and the rigidity of the diamine can be used to control polymer chain orientation and achieve low CTE values. | [1][2] |

Other Polymer Systems

While polyimides are the primary application, the 1,2-cyclohexanedicarboxylic acid and its derivatives can also be used in the synthesis of other polymers.

Polyamides

Polyamides can be synthesized via the polycondensation of 1,2-cyclohexanedicarboxylic acid or its diacyl chloride with various diamines. These polyamides often exhibit good mechanical properties and thermal stability. The synthesis typically involves melt or solution polymerization techniques.[6]

Visualizing Polyamide Synthesis

Conclusion

The this compound structural unit, primarily through its dianhydride and diamine derivatives, is a critical building block in modern polymer chemistry. Its incorporation into polymer backbones, particularly in polyimides, allows for the creation of materials with a unique and highly desirable combination of properties, including optical transparency, high thermal stability, and tunable mechanical characteristics. The detailed protocols and scientific rationale presented in these application notes provide a solid foundation for researchers and scientists to explore and exploit the potential of these advanced alicyclic polymers in a wide range of applications, from flexible electronics to high-performance coatings.

References

1,2-Cyclohexanedicarboximide: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Cyclohexanedicarboximide, a readily accessible and versatile building block, offers a robust starting point for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its inherent structural features, including the imide functionality and the cyclohexane ring, provide a unique platform for constructing fused, spiro, and other complex heterocyclic systems. These resulting compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and novel properties.[1][2][3] This document provides a comprehensive guide for researchers, outlining key synthetic transformations and detailed experimental protocols for leveraging this compound in the creation of innovative heterocyclic architectures.

Introduction: The Strategic Advantage of this compound

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[4][5] The persistent demand for novel heterocyclic structures drives the exploration of efficient and adaptable synthetic strategies. This compound emerges as a valuable starting material due to several key characteristics:

-

Bifunctional Nature: The imide group contains two reactive carbonyl centers and a modifiable nitrogen atom, offering multiple sites for chemical elaboration.

-

Stereochemical Potential: The cyclohexane ring can exist in various conformations, and its substituents can be controlled to introduce specific stereochemistry into the final products.

-

Scaffold for Complexity: The rigid cyclohexane framework provides a solid foundation for the construction of more intricate, multi-ring systems.[1]

These attributes make this compound a powerful tool for generating molecular diversity and accessing novel chemical space in drug discovery and materials science.

Synthetic Pathways Utilizing this compound

The reactivity of this compound can be harnessed through several key synthetic transformations to generate a variety of heterocyclic systems. This section details the chemical logic and provides exemplary protocols for these transformations.

N-Functionalization and Subsequent Cyclization Reactions

The nitrogen atom of the imide is a primary site for introducing a wide range of substituents. This initial N-functionalization is often the first step in a multi-step synthesis leading to complex heterocyclic structures.

Causality Behind Experimental Choices:

-

Base Selection: A moderately strong base like potassium carbonate is typically sufficient to deprotonate the imide nitrogen, facilitating nucleophilic attack on an alkylating or acylating agent. Stronger bases like sodium hydride may be required for less reactive electrophiles but can also lead to side reactions.

-

Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal for these reactions as it effectively solvates the cation of the base and does not interfere with the nucleophilic substitution.

-

Reaction Temperature: Room temperature is often adequate for simple alkylations. However, for less reactive electrophiles or sterically hindered substrates, gentle heating may be necessary to drive the reaction to completion.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound, a foundational step for many subsequent transformations.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.

Reductive Ring Opening and Cyclization to Fused Heterocycles

Reduction of one or both carbonyl groups of the imide can lead to intermediates that are primed for intramolecular cyclization, yielding fused heterocyclic systems such as indolizidine and quinolizidine alkaloids, which are prevalent in many natural products.

Causality Behind Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the imide to the corresponding amine. The choice of stoichiometry is critical; partial reduction can be achieved under carefully controlled conditions.

-

Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for LiAlH₄ reductions to prevent quenching of the reagent.

-

Temperature Control: The initial addition of the imide to the LiAlH₄ suspension is performed at 0 °C to control the exothermic reaction. The subsequent reflux ensures the reaction goes to completion.

Protocol 2: Synthesis of a Fused Bicyclic Amine via Reductive Cyclization

This protocol outlines the reduction of an N-substituted this compound followed by an in-situ cyclization.

Materials:

-

N-(2-bromoethyl)-1,2-cyclohexanedicarboximide (from Protocol 1)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Sodium sulfate decahydrate

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether under an inert atmosphere, add a solution of N-(2-bromoethyl)-1,2-cyclohexanedicarboximide (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude fused bicyclic amine.

-

Further purification can be achieved by distillation or chromatography.

Multicomponent Reactions for the Synthesis of Highly Substituted Heterocycles

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, adhering to the principles of green chemistry.[4][6] this compound can participate in MCRs to generate diverse heterocyclic scaffolds.

Causality Behind Experimental Choices:

-

Catalyst: The choice of catalyst is crucial for promoting the desired cascade of reactions. Lewis acids or Brønsted acids are often employed to activate the carbonyl groups of the imide.

-

Solvent: The solvent should be able to dissolve all reactants and facilitate the reaction cascade. In some cases, solvent-free conditions or greener solvents like ethanol or water are employed.[7]

-

Reaction Conditions: Microwave irradiation can significantly accelerate the reaction rate and improve yields in many MCRs.[7]

Protocol 3: One-Pot Synthesis of a Fused Pyrimidine Derivative

This protocol exemplifies a three-component reaction involving this compound, an aldehyde, and a source of ammonia to construct a fused dihydropyrimidine.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Urea or Ammonium acetate (as ammonia source)

-

Ethanol

-

Catalytic amount of p-toluenesulfonic acid (p-TSA)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), urea (1.2 eq), and a catalytic amount of p-TSA in ethanol.

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Data Presentation

Table 1: Representative Examples of Heterocyclic Compounds Synthesized from this compound

| Entry | Heterocyclic System | Synthetic Strategy | Key Reagents | Yield (%) |

| 1 | N-Benzyl-1,2-cyclohexanedicarboximide | N-Alkylation | Benzyl bromide, K₂CO₃, DMF | 92 |

| 2 | Fused Indolizidine Core | Reductive Cyclization | LiAlH₄, THF | 75 |

| 3 | Fused Dihydropyrimidine | Multicomponent Reaction | Benzaldehyde, Urea, p-TSA | 81 |

Visualization of Synthetic Pathways

Experimental Workflow for N-Functionalization and Cyclization

Caption: Workflow for the synthesis of fused heterocycles.

Logical Relationship in Multicomponent Reaction

Caption: Key components in a one-pot MCR synthesis.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of novel heterocyclic compounds. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore its full potential. The ability to readily access diverse and complex molecular architectures from a simple starting material underscores the importance of this compound in advancing the fields of medicinal chemistry and materials science. Further exploration of its reactivity is expected to uncover even more innovative synthetic methodologies and lead to the discovery of new bioactive compounds and functional materials.

References

- 1. airo.co.in [airo.co.in]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. sciencescholar.us [sciencescholar.us]

- 5. ijirct.org [ijirct.org]

- 6. Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery [ouci.dntb.gov.ua]

- 7. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Analytical Methods for the Quantification of 1,2-Cyclohexanedicarboximide

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 1,2-Cyclohexanedicarboximide

This compound (CAS No: 7506-66-3) is a versatile chemical intermediate featuring a stable cyclic structure.[1] This compound serves as a critical building block in the synthesis of a wide range of products, including specialty polymers, agrochemicals, and active pharmaceutical ingredients (APIs).[2][3] Its molecular structure consists of a cyclohexane ring fused with a dicarboximide functional group, lending it specific reactivity for further chemical transformations.[2] Given its role as a precursor, the purity and concentration of this compound must be precisely controlled to ensure the safety, efficacy, and quality of the final product.